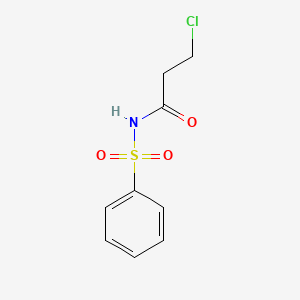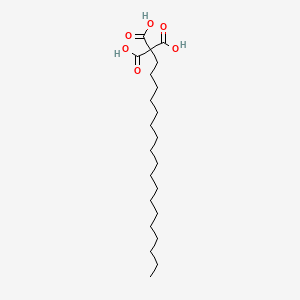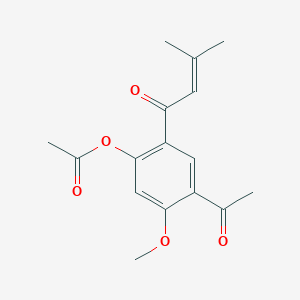
(3E)-N-Cyclohexyl-4-methylhexan-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-Cyclohexyl-4-methylhexan-3-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a hexan-3-imine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-Cyclohexyl-4-methylhexan-3-imine typically involves the reaction of cyclohexylamine with 4-methylhexan-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-Cyclohexyl-4-methylhexan-3-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imines or other derivatives.
Aplicaciones Científicas De Investigación
(3E)-N-Cyclohexyl-4-methylhexan-3-imine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-N-Cyclohexyl-4-methylhexan-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-N-Cyclohexyl-4-methylhexan-3-amine: Similar structure but with an amine group instead of an imine group.
(3E)-N-Cyclohexyl-4-methylhexan-3-oxide: An oxidized derivative of the imine compound.
(3E)-N-Cyclohexyl-4-methylhexan-3-alcohol: A reduced form with an alcohol group.
Uniqueness
(3E)-N-Cyclohexyl-4-methylhexan-3-imine is unique due to its specific imine functionality, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its analogs cannot. This uniqueness makes it valuable for research and industrial applications.
Propiedades
Número CAS |
88226-80-6 |
|---|---|
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-methylhexan-3-imine |
InChI |
InChI=1S/C13H25N/c1-4-11(3)13(5-2)14-12-9-7-6-8-10-12/h11-12H,4-10H2,1-3H3 |
Clave InChI |
QFDMYAOBPJDHRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=NC1CCCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14404024.png)
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)


![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)

![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)



![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

